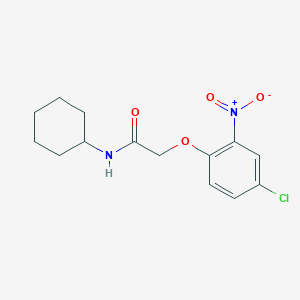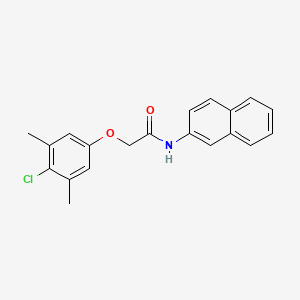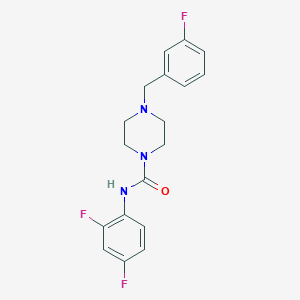![molecular formula C17H24N2O2 B5747895 N-[2-(acetylamino)phenyl]-3-cyclohexylpropanamide](/img/structure/B5747895.png)
N-[2-(acetylamino)phenyl]-3-cyclohexylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(acetylamino)phenyl]-3-cyclohexylpropanamide, also known as N-phenylacetyl-L-prolylcyclohexylglycine amide (PACG), is a synthetic compound that belongs to the family of cyclohexylamines. It was first synthesized in 1979 by the chemist Victor Briner and was initially studied for its potential as an analgesic. However, subsequent research has revealed that PACG has a range of other pharmacological properties that make it a promising candidate for a variety of applications.
Mecanismo De Acción
The exact mechanism of action of PACG is not yet fully understood, but it is believed to act on the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of pain, mood, and cognition. PACG has been shown to selectively bind to the NR2B subunit of the NMDA receptor, which is thought to be responsible for its analgesic and anxiolytic effects.
Biochemical and Physiological Effects:
PACG has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as increase the production of neurotrophic factors, which are important for the growth and survival of neurons. PACG has also been shown to modulate the activity of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and pain perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PACG for lab experiments is its well-established synthesis method, which makes it easy to produce in large quantities. It also has a range of pharmacological properties that make it a useful tool for studying the NMDA receptor and its role in various medical conditions. However, one limitation of PACG is that its mechanism of action is not yet fully understood, which makes it difficult to interpret some of the results of experiments.
Direcciones Futuras
There are several potential future directions for research on PACG. One area of interest is the development of more selective NR2B antagonists, which could have fewer side effects than current medications. Another area of interest is the use of PACG in combination with other drugs, such as opioids, to enhance their analgesic effects and reduce their side effects. Finally, there is potential for PACG to be used in the treatment of other medical conditions, such as epilepsy and traumatic brain injury, which are also thought to involve the NMDA receptor.
Métodos De Síntesis
The synthesis of PACG involves the reaction of N-[2-(acetylamino)phenyl]-3-cyclohexylpropanamideyl-L-prolylglycine ethyl ester with cyclohexylamine. The resulting product is then acetylated to produce PACG. The synthesis of PACG has been well-established and is relatively straightforward, making it an attractive compound for further research.
Aplicaciones Científicas De Investigación
PACG has been studied extensively for its potential as a therapeutic agent in a range of medical conditions. It has been shown to have analgesic, anxiolytic, and antidepressant properties, as well as potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. PACG has also been studied for its potential as a treatment for opioid addiction, as it has been shown to reduce withdrawal symptoms and drug-seeking behavior in animal models.
Propiedades
IUPAC Name |
N-(2-acetamidophenyl)-3-cyclohexylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-13(20)18-15-9-5-6-10-16(15)19-17(21)12-11-14-7-3-2-4-8-14/h5-6,9-10,14H,2-4,7-8,11-12H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISXXOZZHRGHEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)CCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(2-{methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5747813.png)

![7-[(4-methylbenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B5747822.png)



![N-[4-(benzyloxy)benzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B5747852.png)

![ethyl {4-[(acetylamino)sulfonyl]phenyl}carbamate](/img/structure/B5747866.png)

![4-bromo-3-({[3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B5747887.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5747901.png)
![5-hydroxy-2-{[(4-nitrophenyl)acetyl]amino}benzoic acid](/img/structure/B5747906.png)
![3-(2-furyl)-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5747914.png)